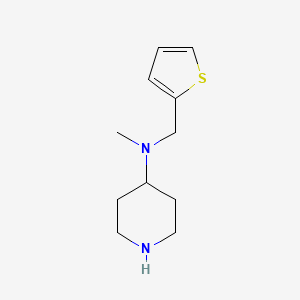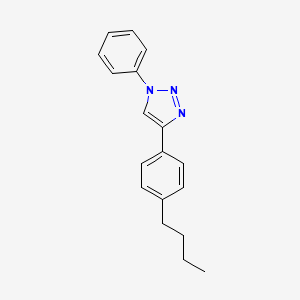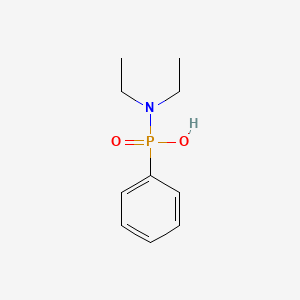
(5-Ethyl-2-methylfuran-3-yl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Ethyl-2-methylfuran-3-yl)(trimethyl)silane is a chemical compound that belongs to the class of organosilicon compounds It features a furan ring substituted with ethyl and methyl groups, and a trimethylsilyl group attached to the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-2-methylfuran-3-yl)(trimethyl)silane can be achieved through several methods. One common approach involves the reaction of 5-ethyl-2-methylfuran with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the trimethylsilyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(5-Ethyl-2-methylfuran-3-yl)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides and alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-Ethyl-2-methylfuran-3-yl)(trimethyl)silane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a subject of study in medicinal chemistry.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s derivatives may serve as lead compounds for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism of action of (5-Ethyl-2-methylfuran-3-yl)(trimethyl)silane involves its interaction with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating reactions such as hydrosilylation and radical-mediated processes. The furan ring can participate in electrophilic and nucleophilic reactions, contributing to the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar trimethylsilyl group but lacking the furan ring.
Methyltrimethoxysilane: Another organosilicon compound with a trimethylsilyl group and methoxy substituents.
Uniqueness
(5-Ethyl-2-methylfuran-3-yl)(trimethyl)silane is unique due to the presence of both the furan ring and the trimethylsilyl group. This combination imparts distinct chemical properties, making it versatile for various applications in synthesis and materials science.
Propiedades
Número CAS |
88903-44-0 |
|---|---|
Fórmula molecular |
C10H18OSi |
Peso molecular |
182.33 g/mol |
Nombre IUPAC |
(5-ethyl-2-methylfuran-3-yl)-trimethylsilane |
InChI |
InChI=1S/C10H18OSi/c1-6-9-7-10(8(2)11-9)12(3,4)5/h7H,6H2,1-5H3 |
Clave InChI |
LVAHUPPXBMFBOC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(O1)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-methylpropyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide](/img/structure/B14136542.png)
![N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14136545.png)
![N-(Phenylmethyl)[1,1-biphenyl]-2-amine](/img/structure/B14136556.png)
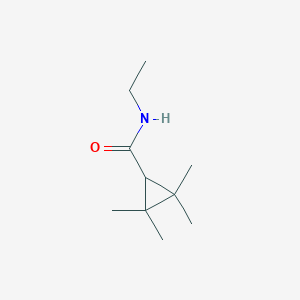
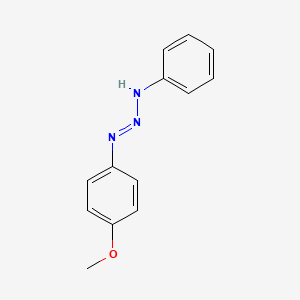
![(2R)-2-Fluoro-3-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)propyl methanesulfonate](/img/structure/B14136564.png)
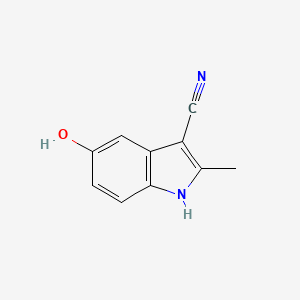
![{2-[Di(propan-2-yl)amino]ethyl}(triphenyl)phosphanium](/img/structure/B14136581.png)
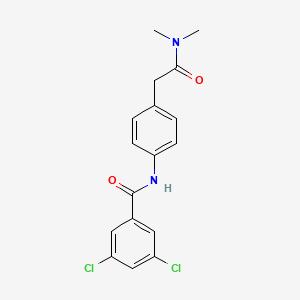
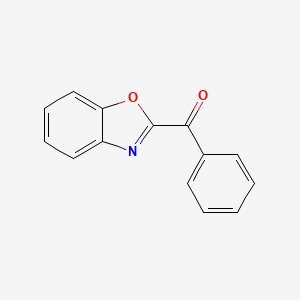
![7-[(E,6R)-6-hydroxy-7-methoxy-3,7-dimethyloct-2-enoxy]chromen-2-one](/img/structure/B14136602.png)
